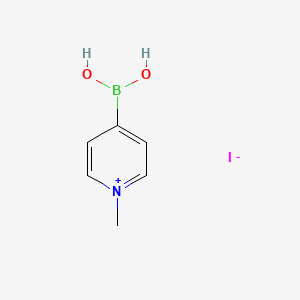

4-Borono-n-methylpyridinium iodide

CAS No.: 362045-65-6

Cat. No.: VC5889146

Molecular Formula: C6H9BINO2

Molecular Weight: 264.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 362045-65-6 |

|---|---|

| Molecular Formula | C6H9BINO2 |

| Molecular Weight | 264.86 |

| IUPAC Name | (1-methylpyridin-1-ium-4-yl)boronic acid;iodide |

| Standard InChI | InChI=1S/C6H9BNO2.HI/c1-8-4-2-6(3-5-8)7(9)10;/h2-5,9-10H,1H3;1H/q+1;/p-1 |

| Standard InChI Key | DAYRZDDETQWQHL-UHFFFAOYSA-M |

| SMILES | B(C1=CC=[N+](C=C1)C)(O)O.[I-] |

Introduction

4-Borono-n-methylpyridinium iodide (CAS 362045-65-6) is a boron-containing heterocyclic compound with applications in organic synthesis and catalysis. This article provides a detailed analysis of its chemical properties, synthesis, and research applications based on peer-reviewed studies and authoritative chemical databases.

Applications in Organic Synthesis

Catalytic Esterification

4-Borono-n-methylpyridinium iodide and related N-alkyl-4-boronopyridinium halides have been evaluated as catalysts for the esterification of α-hydroxycarboxylic acids. A comparative study with boric acid demonstrated superior efficiency due to:

-

Activation Mechanism: The boron center coordinates with the hydroxyl group of α-hydroxycarboxylic acids, enhancing nucleophilic attack by carboxyl groups .

-

Leaving Group Ability: The pyridinium-iodide system facilitates acid-catalyzed pathways, improving reaction rates .

Key Findings:

| Catalyst | Reaction Conditions | Yield | Source |

|---|---|---|---|

| 4-Borono-n-methylpyridinium iodide | Ambient temperature, 24 hr | High | |

| Boric Acid | Elevated temperature | Moderate |

Peptide Coupling

Research Findings and Mechanistic Insights

Stability and Reactivity

The boronic acid group in 4-Borono-n-methylpyridinium iodide is susceptible to hydrolysis under basic conditions, necessitating careful pH control during reactions. Its iodide counterion may participate in halogen exchange or act as a leaving group in substitution reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume